molecular formula C11H20O B13617510 4-(4-Methylcyclohexyl)butan-2-one

4-(4-Methylcyclohexyl)butan-2-one

Cat. No.: B13617510
M. Wt: 168.28 g/mol
InChI Key: NUSZJAOLRQHBSV-UHFFFAOYSA-N
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Description

4-(4-Methylcyclohexyl)butan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone, specifically a methylcyclohexyl derivative of butanone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-(4-methylcyclohexyl)butan-2-one

InChI

InChI=1S/C11H20O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9,11H,3-8H2,1-2H3

InChI Key

NUSZJAOLRQHBSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)butan-2-one typically involves multiple steps. One common method is the alkylation of cyclohexanone with 1-bromo-3-methylbutane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-Methylcyclohexyl)but-3-en-2-one. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Corresponding substituted ketones or alcohols.

Scientific Research Applications

4-(4-Methylcyclohexyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)butan-2-one: Known for its use in flavorings and fragrances.

    4-(4-Methoxyphenyl)butan-2-one: Used in the synthesis of pharmaceuticals and other organic compounds.

    4-(4-Methylphenyl)butan-2-one: Studied for its potential biological activity.

Uniqueness

4-(4-Methylcyclohexyl)butan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to other similar compounds.

Biological Activity

4-(4-Methylcyclohexyl)butan-2-one, an organic compound with a unique structure, has garnered attention in the fields of organic synthesis and medicinal chemistry. Its potential biological activities are noteworthy, especially when compared to more commonly studied compounds. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22OC_{12}H_{22}O. The compound features a butanone backbone with a methyl-substituted cyclohexane ring. This structural arrangement influences its chemical properties and biological activity.

PropertyValue
Molecular Weight182.31 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with lipid membranes and protein active sites. Its hydrophobic nature allows it to penetrate biological barriers effectively, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Aldol Condensation : This method involves the reaction between cyclohexanone and isobutyraldehyde under acidic conditions, followed by dehydration to form the desired ketone.
  • Hydrogenation Reactions : Utilizing high-pressure hydrogenation reactors can enhance yield and purity while minimizing by-products.

Study on Antimicrobial Properties

A comparative study examined the antimicrobial activity of various cyclohexane derivatives, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents .

Anti-inflammatory Research

In a study published in the Tropical Journal of Natural Product Research, researchers evaluated the anti-inflammatory properties of similar compounds through inhibition assays. The findings suggested that structural modifications could enhance anti-inflammatory activity, laying the groundwork for future studies on this compound .

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